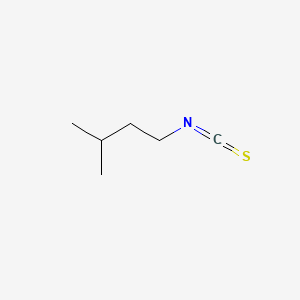
2-Amino-2-cyanoacetamide
概要
説明
2-Amino-2-cyanoacetamide is an organic compound used as a building block in chemical synthesis . It is an acetic amide with a nitrile functional group .
Synthesis Analysis
The synthesis of 2-Amino-2-cyanoacetamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Molecular Structure Analysis
The molecular formula of 2-Amino-2-cyanoacetamide is C3H5N3O . The structure of 2-cyanoacetamide derivative was unambiguously assigned as a 2-amino-4-phenylfuran-3-carboxamide .
Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-2-cyanoacetamide include a molar mass of 99.09 g/mol . The melting point ranges from 120 to 124 °C .
科学的研究の応用
Synthesis of Heterocycles
Cyanoacetamides are pivotal in synthesizing various organic heterocycles, which are crucial in developing chemotherapeutic agents. The reactivity profiles of cyanoacetamide derivatives allow for the construction of complex structures essential in medicinal chemistry .
Enzyme Reactivity Studies
2-Amino-2-cyanoacetamide plays a role in studying cellulose-degrading enzymes, which have significant industrial applications, particularly in the biofuel industry .
Knoevengel Condensation Reactions
This compound is involved in Knoevengel condensation reactions, a method to synthesize cyanocinnamides, which are precursors to various organic compounds including quinoline derivatives .
Chemical Reactivity Profiles
The chemical reactivity of 2-Amino-2-cyanoacetamide is reviewed extensively, providing insights into its utility in organic synthesis and potential applications in creating new substances .
Pharmaceutical Applications
Due to its role in synthesizing heterocycles, 2-Amino-2-cyanoacetamide is instrumental in pharmaceutical research, aiding in the development of new drugs and therapies .
作用機序
The nitrogen atoms on this molecule are responsible for its transport properties, including uptake by the gut and its ability to cross the blood-brain barrier. 2-Amino-2-cyanoacetamide also inhibits the activity of amide hydrolase, which is an enzyme responsible for hydrolyzing peptides into amino acids .
Safety and Hazards
将来の方向性
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade. The main objective of future research is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .
特性
IUPAC Name |
2-amino-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-1-2(5)3(6)7/h2H,5H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWAUKYINYWSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313188 | |
| Record name | 2-Amino-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-cyanoacetamide | |
CAS RN |
6719-21-7 | |
| Record name | 2-Amino-2-cyanoacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6719-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-2-cyanoacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006719217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6719-21-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-cyanoacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-amino-2-cyanoacetamide in heterocyclic chemistry?
A1: 2-Amino-2-cyanoacetamide is a versatile building block for synthesizing various heterocyclic compounds, particularly nitrogen-containing heterocycles. Its structure, containing both a cyano and an amino group adjacent to a reactive methylene, allows for diverse reactions leading to the formation of different ring systems.
Q2: Can you elaborate on a specific example of 2-amino-2-cyanoacetamide’s use in heterocycle synthesis based on the provided research papers?
A: Certainly. One study [, ] showcased the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives using 2-amino-2-cyanoacetamide as a key starting material. The researchers utilized a multi-step reaction sequence involving cyclization, ammonolysis, Dimroth rearrangement, hydrolysis, and acylation to build the desired pyrrolotriazine core. This highlights the versatility of 2-amino-2-cyanoacetamide in constructing complex heterocyclic systems.
Q3: The research mentions investigating the mechanism of 2-cyano-2-diazoacetamide cyclization, what is the connection to 2-amino-2-cyanoacetamide?
A: The research on 2-cyano-2-diazoacetamide cyclization is directly relevant because these compounds are derived from 2-amino-2-cyanoacetamide. [] The study explored the kinetics and mechanism of how N-alkyl and N-aryl derivatives of 2-cyano-2-diazoacetamide cyclize to form 5-hydroxy-1,2,3-triazole-4-carbonitriles. Understanding this reaction pathway provides valuable insights into the reactivity of 2-amino-2-cyanoacetamide derivatives and their potential in heterocyclic synthesis.
Q4: Were there any notable findings regarding the cyclization mechanism of these 2-amino-2-cyanoacetamide derivatives?
A: Yes, the researchers discovered a difference in the cyclization mechanisms between N-alkyl and N-aryl derivatives of 2-cyano-2-diazoacetamide. [] Based on kinetic data, activation energies, and isotope effects, they concluded that N-alkyl derivatives undergo cyclization via a monorotatory mechanism, while N-aryl derivatives follow a pathway involving heteroelectrocyclization of 2-diazoacetimidates as a key step. This mechanistic insight is crucial for predicting and controlling the outcomes of reactions involving 2-amino-2-cyanoacetamide derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















